5alpha-Cholestan-3-one

Catalog No.
S573811
CAS No.
566-88-1
M.F
C27H46O
M. Wt
386.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5alpha-Cholestan-3-one

CAS Number

566-88-1

Product Name

5alpha-Cholestan-3-one

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

PESKGJQREUXSRR-UXIWKSIVSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Synonyms

5-alpha-cholestan-3-one, coprostanone, coprostanone, (5alpha)-isomer, coprostanone, (5beta)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

The exact mass of the compound 5alpha-Cholestan-3-one is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

5alpha-Cholestan-3-one (CAS 566-88-1) is a saturated C27 steroidal ketone characterized by its trans A/B ring fusion, which imparts a highly planar and thermodynamically stable structural core [1]. Unlike unsaturated sterols, this compound features a reactive ketone at the C3 position without the interference of a C5-C6 double bond, making it a direct precursor for stereoselective reductions and aminations[2]. In procurement, it is primarily sourced as an analytical standard for GC-MS lipidomics, a specific substrate for hydroxysteroid dehydrogenase assays, and a rigid building block for synthesizing aminosteroids and liquid crystal intermediates[1].

Substituting 5alpha-cholestan-3-one with cholesterol or its stereoisomer, 5beta-cholestan-3-one (coprostanone), fundamentally alters reaction trajectories and physical properties [1]. Cholesterol possesses a C5-C6 double bond and a 3-hydroxyl group, requiring multiple protection and oxidation steps to access ketone-driven chemistry, while also introducing vulnerability to thermal dehydration during GC-MS analysis [2]. Meanwhile, 5beta-cholestan-3-one features a cis A/B ring junction that creates a bent steroidal conformation [3]. This bent structure disrupts the tight molecular packing required for liquid crystal formulations and reduces binding affinity in 5alpha-specific enzymatic assays, making the planar 5alpha-isomer strictly necessary for structurally demanding applications [1].

Thermodynamic Stability and Planar Conformation

The stereochemistry of the A/B ring junction dictates the macroscopic packing and stability of the steroidal core. 5alpha-cholestan-3-one possesses a trans A/B ring fusion, which minimizes 1,3-diaxial interactions and yields a planar geometry [1]. In contrast, 5beta-cholestan-3-one has a cis A/B fusion, resulting in a bent conformation that is thermodynamically less stable and disrupts ordered packing[2].

Evidence DimensionA/B Ring Junction Conformation and Packing
Target Compound DataTrans fusion (planar), ~0 kcal/mol relative steric strain
Comparator Or Baseline5beta-cholestan-3-one (Cis fusion, bent, ~2.5 kcal/mol higher steric strain)
Quantified Difference~2.5 kcal/mol higher thermodynamic stability due to eliminated 1,3-diaxial interactions
ConditionsConformational analysis and liquid crystal/membrane packing models

Buyers formulating liquid crystals or rigid membrane probes must select the 5alpha-isomer to ensure structural planarity and prevent phase disruption.

Synthetic Efficiency in Stereoselective Amination

Synthesizing specific aminosteroids, such as (3alpha,5alpha)-cholestan-3-amine, requires a precursor that can undergo direct, stereocontrolled conversion. 5alpha-cholestan-3-one allows for direct reductive amination (e.g., via oxime reduction or the Leuckart-Wallach reaction) to yield the target amine in a single sequence [1]. Using cholesterol as a baseline requires a minimum of three additional steps (oxidation to cholestenone, reduction of the double bond, and subsequent amination), significantly reducing overall yield and increasing process time [2].

Evidence DimensionSynthetic steps to (3alpha,5alpha)-cholestan-3-amine
Target Compound Data1-2 steps via direct reductive amination/oxime reduction
Comparator Or BaselineCholesterol (4+ steps: oxidation, hydrogenation, amination)
Quantified DifferenceElimination of 2-3 synthetic steps and avoidance of double-bond reduction side reactions
ConditionsStereoselective synthesis of aminosteroid scaffolds

Procurement of the pre-oxidized, saturated ketone reduces synthetic routes for pharmaceutical scaffold generation, improving overall yield.

Analytical Reliability as a GC-MS Internal Standard

In GC-MS lipidomics, internal standards must resist thermal degradation in the injection port. 5alpha-cholestan-3-one is highly stable and yields a distinct, reproducible fragmentation pattern (e.g., prominent m/z 93, 95 peaks) without thermal dehydration [1]. Hydroxylated sterols like cholesterol are prone to thermal dehydration (loss of H2O, -18 Da), which complicates quantification and reduces signal-to-noise ratios in complex biological matrices [2].

Evidence DimensionThermal stability during GC injection
Target Compound DataStable ketone, 0% thermal dehydration
Comparator Or BaselineCholesterol / 3-OH sterols (Prone to variable thermal dehydration in the inlet)
Quantified Difference100% preservation of the parent mass/fragmentation pathway vs variable loss for hydroxylated baselines
ConditionsGC-EI-TOF mass spectrometry (e.g., Agilent Fiehn Library conditions)

Ensures high reproducibility and accurate quantification when used as an internal standard in environmental or clinical metabolomics.

Substrate Specificity in Hydroxysteroid Dehydrogenase Assays

5alpha-cholestan-3-one serves as the precise natural substrate for evaluating the activity of specific enzymes like 3-beta-hydroxysteroid dehydrogenase and cholestenone 5alpha-reductase [1]. Using cholestenone (which retains the double bond) or cholestanol (which is already reduced) fails to isolate the specific ketone-to-alcohol reduction kinetics of the saturated 5alpha pathway, making 5alpha-cholestan-3-one required for targeted inhibitor screening [2].

Evidence DimensionSubstrate viability for 3-ketosteroid reductase assays
Target Compound DataDirectly reduced to 5alpha-cholestan-3beta-ol, measurable NADPH consumption
Comparator Or BaselineCholestanol (Inactive baseline, already reduced) / Cholestenone (Confounded by double-bond reduction)
Quantified DifferenceProvides a singular, unconfounded kinetic measurement for 3-keto reduction
ConditionsIn vitro enzymatic assays monitoring NADPH cofactor oxidation

Essential for researchers screening inhibitors for steroid metabolism disorders, as it isolates the specific enzymatic step without cross-reactivity.

Stereocontrolled Synthesis of Aminosteroid Therapeutics

Because 5alpha-cholestan-3-one eliminates the need to manage a C5-C6 double bond, it is the preferred starting material for the Leuckart-Wallach reaction or oxime reduction. This enables the high-yield, stereoselective production of (3alpha,5alpha)-cholestan-3-amine and related derivatives used in antimicrobial and neuroactive drug discovery [1].

Internal Standardization in GC-MS Lipidomics and Environmental Testing

The thermal stability of the saturated ketone prevents the dehydration artifacts common to hydroxylated sterols. It is routinely procured as a reference standard (e.g., in the Agilent Fiehn metabolomics library) for quantifying fecal sterols in wastewater effluents and profiling mammalian lipid metabolism [2].

In Vitro Screening of Hydroxysteroid Dehydrogenase Inhibitors

As a direct substrate for 3-beta-hydroxysteroid dehydrogenase, 5alpha-cholestan-3-one allows precise monitoring of NADPH consumption. It is utilized in biochemical assays to evaluate competitive inhibitors targeting steroid metabolism and endocrine regulation [3].

Formulation of Rigid Lipid Nanoparticles and Liquid Crystals

The trans-A/B ring fusion provides a highly planar structural core with minimal steric strain. This makes it an effective building block for synthesizing rigid liquid crystal phases or specialized liposomal membrane probes where the bent conformation of the 5beta-isomer would disrupt molecular packing [4].

Physical Description

Solid

XLogP3

8.9

Hydrogen Bond Acceptor Count

1

Exact Mass

386.354866087 g/mol

Monoisotopic Mass

386.354866087 g/mol

Heavy Atom Count

28

Melting Point

128 - 130 °C

Other CAS

566-88-1

Wikipedia

5alpha-cholestan-3-one
Coprostanone

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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